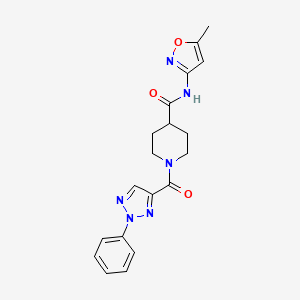

![molecular formula C16H18N2O4 B6587614 ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate CAS No. 1226437-39-3](/img/structure/B6587614.png)

ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar quinoline derivatives involves the Williamson reaction of ethyl 2-(halomethyl)quinoline-3-carboxylates with 8-hydroxyquinolines followed by hydrolysis . This one-pot protocol leads to the formation of carboxyl-substituted bisquinoline systems . The method is simple, uses readily available starting materials, and operates under mild reaction conditions .Molecular Structure Analysis

Esters, such as ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate, have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinoline derivatives like ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate include the Williamson reaction and hydrolysis . The Williamson reaction is a key step in the formation of ether linkages, while hydrolysis is used to introduce carboxyl groups .科学研究应用

Antimicrobial Activity

Compounds similar to “ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate” have been screened for antimicrobial activities . These compounds showed species- and compound-dependent activity. For example, N-(diphenylmethyl)-2-[({4-[(6-methoxyquinolin-8-yl)amino]pentyl}carbamoyl)-amino]-4-methylpentanamide and 2-(4-chlorophenyl)-N-(diphenylmethyl)-2-[({4-[(6-methoxyquinolin-8-yl)amino]pentyl}carbamoyl)amino]acetamide showed antibacterial activity against S. aureus strains .

Biofilm Eradication

Most of the compounds exerted strong activity in a biofilm eradication assay against E. coli, P. aeruginosa, and Candida albicans . This activity was comparable to or even higher than gentamycin, amphotericin B, or parent PQ .

Antioxidative Activities

Some of these compounds significantly inhibited lipid peroxidation . For example, compounds 5b f inhibited lipid peroxidation by 80–99% .

Anticancer Agents

Compounds similar to “ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate” have been evaluated for their anticancer properties . These compounds showed significant reduction in cell viability among various human cancer cell lines .

Antiplasmodial Agents

These compounds were also active against both the hepatic and erythrocytic stages of Plasmodium parasites . Some of them showed activity at sub-micromolar concentrations .

Antimalarial Drug Research

Compounds similar to “ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate” have been used in the development of analogues of existing drugs, resistance reversers, and novel compounds with new mechanisms of action .

未来方向

The future directions for research on ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate and similar quinoline derivatives could include further exploration of their biological activities and potential applications in medicine. For example, some quinoline compounds have shown potent antimalarial activity , suggesting potential for development as antimalarial drugs.

属性

IUPAC Name |

ethyl 4-[(2-methoxyquinolin-8-yl)amino]-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-3-22-15(20)10-8-13(19)17-12-6-4-5-11-7-9-14(21-2)18-16(11)12/h4-7,9H,3,8,10H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKRSROQTMBQIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=CC=CC2=C1N=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((2-methoxyquinolin-8-yl)amino)-4-oxobutanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

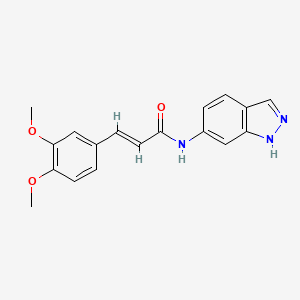

![3-[3-(4-fluorophenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide](/img/structure/B6587542.png)

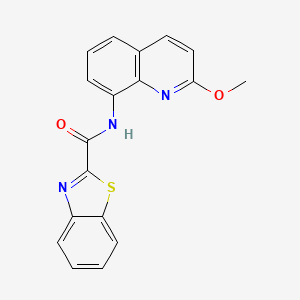

![N1-[2-(4-methoxyphenyl)ethyl]-N4-(5-methyl-1,2-oxazol-3-yl)piperidine-1,4-dicarboxamide](/img/structure/B6587545.png)

![1-[3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanoyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide](/img/structure/B6587555.png)

![1-[(3,4-dimethoxyphenyl)methyl]-3-{2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl}urea](/img/structure/B6587564.png)

![3-{2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6587578.png)

![2-[4-(2-cyclopropyl-2-oxoethoxy)benzamido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6587584.png)

![1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6587586.png)

![N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide](/img/structure/B6587602.png)

![N-(3-chloro-4-fluorophenyl)-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide](/img/structure/B6587610.png)

![2-(2-fluorophenoxy)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide](/img/structure/B6587625.png)

![N4-(3-chloro-4-methoxyphenyl)-N1-[(thiophen-2-yl)methyl]piperidine-1,4-dicarboxamide](/img/structure/B6587630.png)